molecular formula C5H13ClNNa2O4P B106011 Phosphocholine Chloride Sodium Salt CAS No. 16904-96-4

Phosphocholine Chloride Sodium Salt

Cat. No.: B106011
CAS No.: 16904-96-4
M. Wt: 263.57 g/mol
InChI Key: HMCRHROSIPYRGL-UHFFFAOYSA-L
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Description

Phosphocholine Chloride Sodium Salt is a useful research compound. Its molecular formula is C5H13ClNNa2O4P and its molecular weight is 263.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Lipid Metabolism and Cellular Effects

Phosphocholine chloride sodium salt has been studied for its effects on lipid metabolism in cells. In one study, Tetraphenylphosphonium chloride, a related compound, caused an increase in MR-visible lipids in a human malignant breast cell line, suggesting alterations in lipid metabolism due to mitochondrial destruction or phospholipid catabolism (Delikatny et al., 1996).

2. Imaging and Localization Studies

This compound has been used in imaging Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) studies. This technique enabled the localization of phosphocholine, potassium ions, and sodium ions in rat kidney tissues, enhancing understanding of cellular and molecular processes (Nygren et al., 2005).

3. Effects on Lipid Bilayers

The impact of sodium salts of monovalent anions, including phosphocholine chloride, on lipid bilayers has been researched. These studies have shown that these salts can swell bilayers and increase the area per lipid headgroup, suggesting interactions at lipid interfaces (Aroti et al., 2007).

4. Critical Micellar Concentration Studies

Investigations into the critical micellar concentration of n-dodecyl phosphocholine in the presence of lithium chloride have been conducted. This research is vital for understanding the behavior of phosphocholine in various ionic environments, particularly in membrane protein purification (Palladino et al., 2009).

5. Cellular and Molecular Imaging

Phosphocholine ions have been used in 3D imaging of thyroid tumor cells using imaging TOF-SIMS. This technique provided detailed insights into the distribution of phosphocholine in cellular structures (Nygren et al., 2007).

6. Electrophoresis and Zeta Potential Studies

Studies on sodium kaolinite have examined the effects of sodium chloride on electrophoretic mobility and zeta potential, contributing to a better understanding of surface electrical properties of kaolinite (Williams & Williams, 1978).

7. Membrane Rigidification

Research on sodium and calcium chloride's influence on lipid bilayers revealed that these salts, including phosphocholine chloride, increase order within lipid bilayers, affecting bilayer elasticity and phase transition temperature (Pabst et al., 2007).

8. Interaction with Lipid Bilayers

The interaction of monovalent sodium salts with bilayer membranes containing negative phospholipids has been a subject of study, providing insights into the electrostatic behavior of these membranes (Eisenberg et al., 1979).

9. Metabolic Characterization

In a study on liver metabolites, phosphocholine chloride was used in a standard phantom for magnetic resonance imaging (MRI) to characterize metabolic changes in a fatty liver rat model, highlighting its utility in biomedical imaging (Song et al., 2015).

10. Synthesis of Phospholipids

This compound has been implicated in the synthesis of phospholipids, as demonstrated by studies on the synthesis of sodium phosphocreatine and other phospholipids (Ennor & Stocken, 1948; Bittman et al., 1984).

Future Directions

While specific future directions for Phosphocholine Chloride Sodium Salt were not found in the search results, it is noted that the compound serves as a vital component in liposome synthesis, which involves the creation of artificial vesicles comprising phospholipids . This suggests potential applications in the field of drug delivery and other biomedical research areas.

Biochemical Analysis

Biochemical Properties

Phosphocholine Chloride Sodium Salt plays a crucial role in biochemical reactions. It is an intermediate in the synthesis of phosphatidylcholine in tissues . The enzymes that convert choline to acetylcholine and phosphocholine’s precursor phosphatidylcholine are also poorly saturated with their choline substrate, increases in plasma choline can enhance the formation of acetylcholine and phosphocholine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the structure and function of cell membranes and other cellular constituents through interactions . It also contributes to the study of cell membrane dynamics by facilitating the formation of stable membranes when interacting with proteins .

Molecular Mechanism

The precise mechanism of action of this compound remains incompletely understood. It is believed to modulate the structure and function of cell membranes and other cellular constituents through interactions . By engaging with proteins and lipids within the cell membrane, this compound can exert influence on the membrane’s structural and functional properties .

Temporal Effects in Laboratory Settings

It is known that the enzymes that convert choline to acetylcholine and phosphocholine’s precursor phosphatidylcholine are also poorly saturated with their choline substrate, increases in plasma choline can enhance the formation of acetylcholine and phosphocholine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a weight-drop concussive head injury model in mice, this compound shortened the recovery time .

Metabolic Pathways

This compound is involved in the metabolic pathways that lead to the synthesis of phosphatidylcholine in tissues . Choline is a vitamin-like nutrient that is taken up via specific transporters and metabolized by choline kinase, which converts it to phosphocholine needed for synthesis of phosphatidylcholine .

Transport and Distribution

It is known that it modulates the structure and function of cell membranes and other cellular constituents through interactions .

Subcellular Localization

It is known that it modulates the structure and function of cell membranes and other cellular constituents through interactions .

Properties

IUPAC Name

disodium;2-(trimethylazaniumyl)ethyl phosphate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO4P.ClH.2Na/c1-6(2,3)4-5-10-11(7,8)9;;;/h4-5H2,1-3H3,(H-,7,8,9);1H;;/q;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCRHROSIPYRGL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])[O-].[Na+].[Na+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClNNa2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937578
Record name Sodium chloride 2-(trimethylazaniumyl)ethyl phosphate (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16904-96-4
Record name Choline chloride O-(disodium phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium chloride 2-(trimethylazaniumyl)ethyl phosphate (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Choline chloride O-(disodium phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Phosphocholine Chloride Sodium Salt interact with the perovskite solar cell components to improve performance?

A1: this compound acts as a multifunctional interfacial bridge between the SnO2 electron transport layer (ETL) and the perovskite layer. [] This interaction stems from the presence of Phosphoryl (P=O) and sodium ion groups in its structure. [] The compound contributes to performance enhancement through three key mechanisms:

    Q2: What is the impact of this compound on the stability of perovskite solar cells?

    A2: The research demonstrates that incorporating this compound into the SnO2 ETL significantly improves the long-term stability of perovskite solar cells. [] Devices with the modified ETL retained 94% of their initial efficiency after 500 hours of aging at 25°C and 30-40% relative humidity. [] This enhanced stability is attributed to the compound's ability to passivate defects, reducing degradation pathways often triggered by moisture and oxygen.

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